6-(3-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds might involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(3-chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: Inhibiting key enzymes involved in microbial or cancer cell metabolism.
DNA Intercalation: Binding to DNA and disrupting its function.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-chlorophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro substituents can enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C15H8ClFN4S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8ClFN4S/c16-11-5-1-4-10(7-11)14-20-21-13(18-19-15(21)22-14)9-3-2-6-12(17)8-9/h1-8H |
InChI Key |
WNTBCPUMFUMIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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